molecular formula C25H22ClN3O4S B2884754 Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-81-7

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2884754
M. Wt: 495.98
InChI Key: IGRNIMOGYJDPLX-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, molecular formula, and structural formula of the compound. The compound’s classification and its role or potential uses might also be discussed.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).


Scientific Research Applications

Synthesis of Novel Compounds

  • Research has explored the synthesis of novel heterocyclic compounds, including thienoquinolines and pyrazole derivatives, demonstrating the versatility of similar chemical structures in generating a diverse range of compounds with potential pharmacological importance (Awad, Abdel-rahman, & Bakhite, 1991); (Achutha et al., 2017).

Antimicrobial Activities

  • Several studies have synthesized new quinazoline and pyrazolo[3,4-c]pyridazine derivatives, assessing their antimicrobial potential. These studies highlight the potential of structurally similar compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007); (Zabska et al., 1998).

Pharmacological Screening

  • Compounds with similar chemical structures have been evaluated for their effects on the central nervous system, underscoring the importance of chemical modifications in enhancing biological activity and potential therapeutic applications (Zabska et al., 1998).

Herbicidal Activities

  • Research on pyridazine derivatives has revealed their potential as herbicides, showcasing the broader applicability of these compounds beyond pharmaceuticals. This includes the development of compounds with bleaching and herbicidal activities, signifying the agricultural applications of such chemical structures (Xu et al., 2008).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds. It’s always important to conduct thorough research and follow all safety protocols when working with chemicals.


properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-3-18(15-8-6-5-7-9-15)22(30)27-23-20-19(14-34-23)21(25(32)33-4-2)28-29(24(20)31)17-12-10-16(26)11-13-17/h5-14,18H,3-4H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRNIMOGYJDPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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